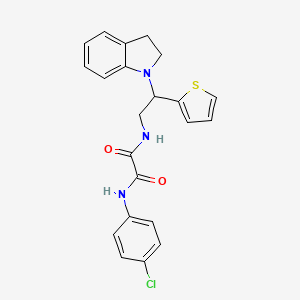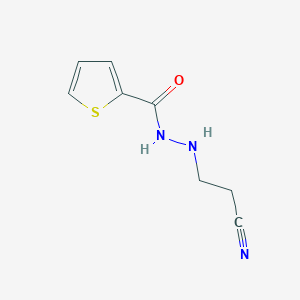
3-(クロロメチル)-1-シクロブチルアゼチジン-3-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloromethyl group attached to the azetidine ring, a cyclobutyl group, and a methyl ester functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
科学的研究の応用
Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and synthetic pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent. Its derivatives may exhibit pharmacological activities that could be harnessed for medical treatments.
Industry: The compound is used in the development of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclobutylamine derivative, the azetidine ring can be formed through intramolecular cyclization reactions. The chloromethyl group can be introduced via chloromethylation reactions using reagents like chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality. The reaction conditions are carefully controlled to minimize by-products and ensure efficient conversion of starting materials.
化学反応の分析
Types of Reactions
Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide are typical for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions include substituted azetidines, oxidized derivatives, and hydrolyzed carboxylic acids. These products can further undergo additional transformations depending on the reaction conditions and reagents used.
作用機序
The mechanism of action of Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects. The exact molecular pathways and targets are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Methyl 3-(chloromethyl)-1-azetidinecarboxylate: Lacks the cyclobutyl group, making it less sterically hindered.
Cyclobutyl 3-(chloromethyl)-1-azetidinecarboxylate: Similar structure but with different ester groups.
3-(Chloromethyl)-1-cyclobutylazetidine: Lacks the ester functional group, affecting its reactivity and solubility.
Uniqueness
Methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate is unique due to the combination of its functional groups and ring structures. The presence of both the cyclobutyl and azetidine rings, along with the chloromethyl and ester groups, provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
methyl 3-(chloromethyl)-1-cyclobutylazetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c1-14-9(13)10(5-11)6-12(7-10)8-3-2-4-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESZSZDWSGPJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CN(C1)C2CCC2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2533697.png)

![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-5-chloro-2-methylsulfonylpyridine-4-carboxamide](/img/structure/B2533701.png)
![4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2533704.png)

![N-[1-(4-chloro-phenyl)-ethyl]-formamide](/img/structure/B2533708.png)






![N'-(2,2-dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2533719.png)
